molecular formula C16H13BrN2S B5792956 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine

4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine

Cat. No. B5792956
M. Wt: 345.3 g/mol
InChI Key: QTDXUODAXZNSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential biological properties. This compound is a thiazole derivative and has been studied for its potential use in treating various diseases and conditions.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has also been shown to have low toxicity in animal models. However, 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has limitations in terms of its solubility and bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for the study of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine. One direction is to study the potential use of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine in treating viral infections such as COVID-19. Another direction is to study the potential use of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine in treating neurological disorders such as Huntington's disease. Further studies are also needed to understand the mechanism of action of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine is a thiazole derivative that has gained significant attention in scientific research for its potential use in treating various diseases and conditions. The synthesis method has been optimized to improve the yield and purity of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine. 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have various biochemical and physiological effects. Further studies are needed to understand the mechanism of action of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine and to optimize its use in treating various diseases and conditions.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine involves the reaction of 4-bromoaniline, 2-bromoacetophenone, and thiourea in ethanol. The reaction is catalyzed by sodium ethoxide and refluxed for several hours to obtain the desired product. The synthesis method has been optimized to improve the yield and purity of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine.

Scientific Research Applications

4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has been studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c1-11-15(12-7-9-13(17)10-8-12)19-16(20-11)18-14-5-3-2-4-6-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDXUODAXZNSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.